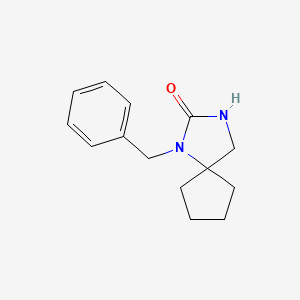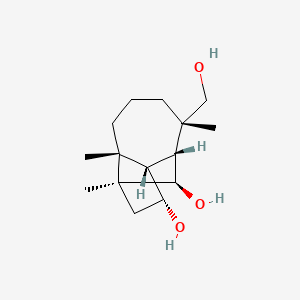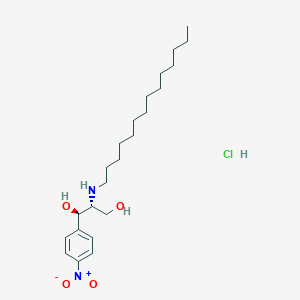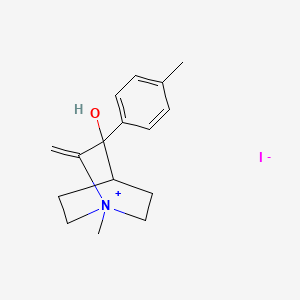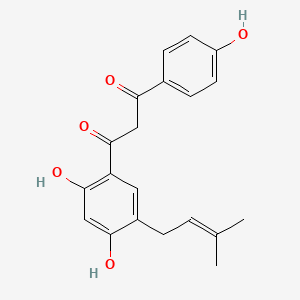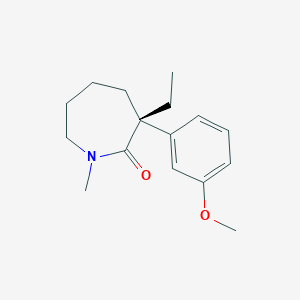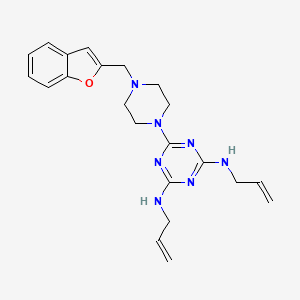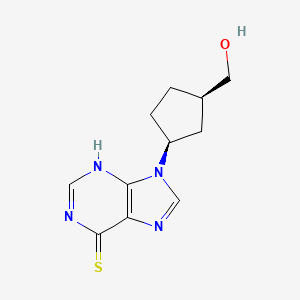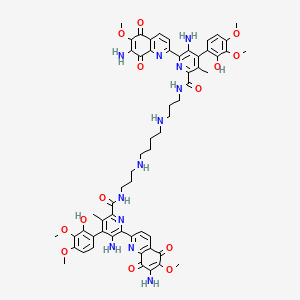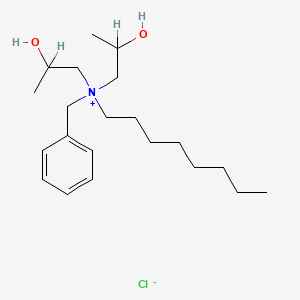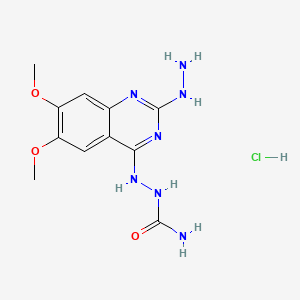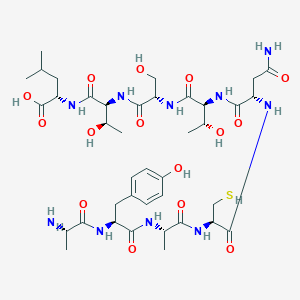
Survivin-2b (80-88)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Survivin-2b (80-88) is a peptide derived from the survivin protein, which is a member of the Inhibitor of Apoptosis Protein (IAP) family. This peptide is recognized for its role in cancer biology, particularly in its ability to inhibit apoptosis and regulate cell division. Survivin-2b (80-88) has been identified as an immunogenic peptide that can be recognized by cytotoxic T lymphocytes, making it a target for cancer immunotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Survivin-2b (80-88) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Survivin-2b (80-88) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions
Survivin-2b (80-88) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of Survivin-2b (80-88), which can have different biological activities and properties .
Applications De Recherche Scientifique
Survivin-2b (80-88) has several scientific research applications, including:
Cancer Immunotherapy: It is used to develop vaccines that stimulate the immune system to target cancer cells expressing survivin.
Biological Studies: Researchers use this peptide to study the mechanisms of apoptosis inhibition and cell division regulation.
Drug Development: It serves as a model for developing new therapeutic agents that target survivin-expressing tumors.
Mécanisme D'action
Survivin-2b (80-88) exerts its effects by being presented on the cell surface in complex with HLA-A*24 molecules. This complex is recognized by cytotoxic T lymphocytes, which then target and kill the cancer cells expressing this peptide. The peptide’s ability to inhibit apoptosis and regulate cell division is mediated through its interaction with other proteins in the IAP family and its involvement in the chromosomal passenger complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Survivin-ΔEx3: Another splice variant of survivin that lacks exon 3 and has different cellular localization and function.
Survivin-3B: Contains an additional exon, leading to a different amino acid sequence and potentially different biological activity.
Uniqueness
Survivin-2b (80-88) is unique due to its specific amino acid sequence (AYACNTSTL) and its ability to be recognized by cytotoxic T lymphocytes. This makes it a valuable target for cancer immunotherapy, distinguishing it from other survivin variants .
Propriétés
Numéro CAS |
465500-22-5 |
|---|---|
Formule moléculaire |
C39H62N10O15S |
Poids moléculaire |
943.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H62N10O15S/c1-16(2)11-25(39(63)64)45-37(61)29(19(5)51)49-35(59)26(14-50)46-38(62)30(20(6)52)48-34(58)24(13-28(41)54)44-36(60)27(15-65)47-32(56)18(4)42-33(57)23(43-31(55)17(3)40)12-21-7-9-22(53)10-8-21/h7-10,16-20,23-27,29-30,50-53,65H,11-15,40H2,1-6H3,(H2,41,54)(H,42,57)(H,43,55)(H,44,60)(H,45,61)(H,46,62)(H,47,56)(H,48,58)(H,49,59)(H,63,64)/t17-,18-,19+,20+,23-,24-,25-,26-,27-,29-,30-/m0/s1 |
Clé InChI |
AGNIXLPCPQAPSB-SXHLWKDOSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)N)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


